N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide
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Overview
Description
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with an acetamide group attached. The presence of these rings and functional groups endows the compound with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or amino positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as a CDK2 inhibitor and anticancer agent.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Explored for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of N-(8-Methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide lies in its specific structure and the presence of the acetamide group, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
77378-88-2 |
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Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-(8-methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C14H13N5O/c1-9-12(11-6-4-3-5-7-11)17-14(16-10(2)20)19-8-15-18-13(9)19/h3-8H,1-2H3,(H,16,17,20) |
InChI Key |
VJOCYFUVZJLYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N2C1=NN=C2)NC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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